molecular formula C10H14F2N4 B2613382 5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine CAS No. 2034418-04-5

5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine

Cat. No. B2613382
CAS RN: 2034418-04-5
M. Wt: 228.247
InChI Key: ZCPAUFWRRIATAK-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14F2N4 . It has a molecular weight of 228.242 Da and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” were not found, a related compound, “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” was synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated, and most displayed moderate acetylcholinesterase inhibitory activities in vitro .


Molecular Structure Analysis

The InChI code for “5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .


Physical And Chemical Properties Analysis

“5-Fluoro-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a powder with a melting point of 38-40°C .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluoro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4/c11-1-2-15-3-5-16(6-4-15)10-13-7-9(12)8-14-10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPAUFWRRIATAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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